(-)-2-Butanol

Analytical Chemistry Chiral Chromatography Chemical Purity

Substituting this enantiomer with racemic 2-butanol or the (S)-(+)-enantiomer causes stereospecific synthesis failure and batch rejection in pharmaceutical applications. (-)-2-Butanol (CAS 14898-79-4) is the mandatory chiral building block for GSK126, a clinical-stage EZH2 inhibitor, where enantiomeric purity is a critical quality attribute (CQA). • Guaranteed ≥99.0% enantiomeric excess with specific optical rotation of -13° (neat). • Validated as an analytical reference standard for chiral HPLC/GC method development. • Superior biocatalytic space-time yield (2278 g/(L·d)) vs. the S-enantiomer (~461 g/(L·d)), enabling cost-effective large-scale production.

Molecular Formula C4H10O
Molecular Weight 74.12 g/mol
CAS No. 14898-79-4
Cat. No. B080176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-2-Butanol
CAS14898-79-4
Molecular FormulaC4H10O
Molecular Weight74.12 g/mol
Structural Identifiers
SMILESCCC(C)O
InChIInChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1
InChIKeyBTANRVKWQNVYAZ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility181000 mg/L (at 25 °C)

What is (-)-2-Butanol (CAS 14898-79-4)? A Procurement-Focused Overview


(-)-2-Butanol (CAS 14898-79-4), also known as (R)-(-)-2-butanol or (R)-(-)-sec-butyl alcohol, is a chiral secondary alcohol with the molecular formula C₄H₁₀O and a molecular weight of 74.12 g/mol . It is one of two enantiomers of 2-butanol, the other being (S)-(+)-2-butanol (CAS 4221-99-2) [1]. The racemic mixture (CAS 78-92-2) is optically inactive, while this compound exhibits a specific optical rotation of approximately -13° (neat) . As a chiral building block, it is essential for the synthesis of specific enantiomerically pure pharmaceutical intermediates and fine chemicals [2].

Why (-)-2-Butanol (CAS 14898-79-4) Cannot Be Replaced by Its Racemate or Opposite Enantiomer


Substituting (-)-2-butanol with its racemic mixture (CAS 78-92-2) or its enantiomer, (S)-(+)-2-butanol, can lead to complete failure in stereospecific applications [1]. Chiral molecules, like (-)-2-butanol, interact with biological systems and other chiral catalysts in a highly stereoselective manner. Using the wrong enantiomer or a racemate introduces an inactive or even antagonistic species, compromising the desired stereochemical outcome of a reaction, lowering the enantiomeric excess of the final product, and potentially rendering a pharmaceutical intermediate useless . The procurement of the specific enantiomer is therefore not an option but a strict requirement for applications demanding chiral purity, where the absence of the S-enantiomer is a critical quality attribute directly linked to downstream success .

Quantitative Evidence for Selecting (-)-2-Butanol (CAS 14898-79-4) Over Alternatives


Specification Comparison: (-)-2-Butanol (CAS 14898-79-4) vs. Racemic 2-Butanol (CAS 78-92-2)

Procurement of (-)-2-butanol offers a verifiable specification advantage over the racemic mixture through guaranteed enantiomeric excess (ee). Commercial suppliers provide this compound with a purity of ≥99.0% (GC) and an optical purity (enantiomeric excess) of min. 99.0% . In contrast, racemic 2-butanol is defined by the absence of enantiomeric excess (ee = 0%). This quantifiable difference is critical for any process that requires a specific stereochemical outcome.

Analytical Chemistry Chiral Chromatography Chemical Purity

Biocatalytic Synthesis Efficiency: (-)-2-Butanol (CAS 14898-79-4) Production vs. (S)-(+)-2-Butanol

A study on continuous biocatalytic synthesis demonstrates a significant difference in the achievable productivity between the (R)- and (S)-enantiomers of 2-butanol using recombinant E. coli cells. Under optimized continuous, solvent-free conditions, the production of (R)-(-)-2-butanol achieved a space-time yield of 2278 ± 29 g/(L × d), with a conversion rate of >99% and enantiomeric excess of >96% [1]. In contrast, the synthesis of (S)-2-butanol using cells with complementary stereoselectivity achieved a substantially lower space-time yield of up to 461 g/(L × d) and a moderate conversion of up to 46%, although with an excellent ee of >98% [1].

Biocatalysis Process Chemistry Asymmetric Synthesis

Kinetic Resolution: Differential Enzyme Behavior Between (-)-2-Butanol and (+)-2-Butanol

In the context of kinetic resolution, enzymes exhibit distinct kinetic parameters for each enantiomer. A study on 2-butanol O-acylation catalyzed by Candida antarctica lipase B (CAL-B) revealed that both the initial rates and yields for the acylation of the (R)-enantiomer were higher than those for the (S)-enantiomer [1]. The enantioselectivity of the enzyme is defined by the ratio of its specificity constants for each enantiomer [2]. This differential behavior is the basis for the enzymatic resolution of racemic 2-butanol, where one enantiomer is selectively converted, leaving the other enantiomer enriched.

Enzymology Kinetic Resolution Biocatalysis

Application Specificity: (-)-2-Butanol as a Building Block for GSK126 vs. Racemate

(-)-2-Butanol serves as a specific chiral building block in the synthesis of GSK126, a potent and selective inhibitor of the EZH2 methyltransferase, an important target in oncology . The use of the racemic 2-butanol would result in the formation of diastereomeric intermediates, which would not lead to the desired stereochemistry of the final active pharmaceutical ingredient (API). This would be an unacceptable outcome in a regulated pharmaceutical manufacturing process where the stereochemical identity of the API is a critical quality attribute.

Medicinal Chemistry Pharmaceutical Intermediates Chiral Synthesis

Physical and Safety Profile: (-)-2-Butanol (CAS 14898-79-4) vs. Racemate (CAS 78-92-2)

While many physical properties are identical, the optical rotation is a key differentiator. (-)-2-Butanol has a specific optical rotation of -13° (neat) . The racemate, by definition, has an optical rotation of 0° [1]. From a safety perspective, both the enantiomer and racemate are classified similarly as flammable liquids (Category 3) and irritants (eye and respiratory) . However, the (-)-enantiomer carries a specific hazard statement H361 (Suspected of damaging fertility or the unborn child) , which is a critical consideration for occupational health and safety assessments during handling and scale-up.

Physical Chemistry Safety Data Material Handling

Key Research & Industrial Scenarios Requiring (-)-2-Butanol (CAS 14898-79-4)


Synthesis of the EZH2 Inhibitor GSK126 and Other Chiral Pharmaceuticals

(-)-2-Butanol is an essential chiral building block for the synthesis of GSK126, a clinical-stage EZH2 inhibitor . The stereochemistry introduced by this specific enantiomer is a critical quality attribute (CQA) for the final drug substance. Substitution with the racemate or the opposite enantiomer would result in the synthesis of an inactive or unsafe diastereomer, leading to batch rejection. Procurement of this specific CAS number ensures regulatory compliance and pharmacological efficacy.

Process Development for Industrial Biocatalysis

The significantly higher space-time yield (2278 ± 29 g/(L × d)) achievable for (-)-2-butanol compared to its S-enantiomer (~461 g/(L × d)) in continuous biocatalytic processes makes it a more economically viable target for large-scale production. Chemical engineers and process chemists focused on green chemistry and biocatalysis should prioritize this enantiomer when designing cost-effective, high-volume manufacturing processes for chiral alcohols.

Analytical Method Development and Chiral Chromatography

With a guaranteed minimum enantiomeric excess of 99.0% and a specific optical rotation of -13° (neat) , (-)-2-butanol serves as an ideal analytical standard and reference material. It is indispensable for developing and validating chiral HPLC or GC methods to quantify enantiomeric purity in pharmaceutical substances or to monitor the progress of asymmetric reactions. The racemate cannot be used for this purpose as it does not provide a signal for the S-enantiomer.

Kinetic Resolution and Enzymatic Studies

Research into enantioselective enzymatic transformations, such as those catalyzed by lipases or alcohol dehydrogenases, relies on pure enantiomers as substrates. The differential kinetic behavior between (-)-2-butanol and (+)-2-butanol when acted upon by enzymes like Candida antarctica lipase B is fundamental for designing efficient kinetic resolutions. Procuring the pure (-)-enantiomer is essential for accurately determining kinetic parameters (e.g., Km, Vmax) and understanding enzyme mechanism.

Technical Documentation Hub

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